2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide
Description
2-Chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide is a chloroacetamide derivative featuring a hybrid aryl-thiophene methyl group. This compound is part of a broader class of bioactive molecules where the chloroacetamide moiety serves as a reactive handle for further functionalization. Its structural uniqueness lies in the combination of a 4-methylphenyl group and a thiophen-2-yl moiety, which may confer distinct electronic and steric properties compared to simpler analogs .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-10-4-6-11(7-5-10)14(16-13(17)9-15)12-3-2-8-18-12/h2-8,14H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTADWORDHCHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-methylbenzyl chloride and thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typically used for these reactions.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the existing functional groups in the molecule .
Scientific Research Applications
2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological activities, making it a candidate for drug development. Its ability to interact with specific enzymes and receptors is of particular interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Chloroacetamides
The target compound’s structure is compared to related derivatives in Table 1.
Table 1: Structural Features of 2-Chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide and Analogues
Key Observations :
- The target compound’s hybrid aryl-thiophene group distinguishes it from simpler thiophene- or phenyl-substituted analogs (e.g., ).
- Branched analogs like ML162 demonstrate how additional substituents (e.g., phenethylamino groups) can modulate biological activity.
Key Observations :
Key Observations :
- Thiophene-containing analogs (e.g., ) show promising antimycobacterial activity, likely due to hydrophobic interactions with bacterial enzymes.
- The target compound’s bioactivity remains uncharacterized but could be hypothesized based on structural similarities.
Physicochemical Properties and Drug-Likeness
Table 4: Physicochemical Properties of Selected Derivatives
Key Observations :
- The target compound’s predicted logP (~3.5–4.0) aligns with optimal values for oral bioavailability.
- Larger analogs like ML162 exceed Lipinski’s limits, reducing drug-likeness.
Biological Activity
2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide (CAS No. 847744-31-4) is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.
The synthesis of this compound typically involves the reaction of 2-chloroacetamide with 4-methylbenzyl chloride and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Chemical Structure
The chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14ClNOS |
| InChI Key | UHTADWORDHCHCG-UHFFFAOYSA-N |
| Physical Form | Powder |
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating their efficacy in inhibiting bacterial growth . Moreover, these derivatives have been noted for their ability to disrupt biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
Antifungal Properties
The compound also shows promise as an antifungal agent. Preliminary studies suggest that it may inhibit the growth of fungal pathogens, although specific data on MIC values for antifungal activity are still being compiled.
Anticancer Potential
The anticancer properties of this compound are attributed to its ability to inhibit enzymes involved in cell proliferation. Research indicates that it acts as a modulator for specific molecular targets within cancer cells, potentially leading to reduced tumor growth and enhanced apoptosis. The interaction with DNA gyrase and dihydrofolate reductase (DHFR) has been highlighted, with IC50 values indicating potent inhibition in the range of 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell division and metabolic processes.
- Membrane Disruption : It may disrupt microbial cell membranes, leading to increased permeability and cell death.
- Biofilm Inhibition : The ability to prevent biofilm formation enhances its effectiveness against bacterial infections.
Comparative Analysis
When compared to similar compounds, such as 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, this compound exhibits a unique combination of functional groups that contribute to its diverse biological activities.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Contains thiophene ring | Antimicrobial, anticancer |
| 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | Contains thiadiazole ring | Antimicrobial |
| N-(4-methylphenyl)-2-thiophenecarboxamide | Lacks chloro group | Less potent than the target compound |
Case Studies
Recent studies have focused on the development of novel derivatives based on this compound structure to enhance its biological activity further. For instance, modifications aimed at increasing solubility and bioavailability have shown promising results in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
